molecular formula C21H26ClN5O3 B2538348 1-(4-chlorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide CAS No. 2034353-45-0

1-(4-chlorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide

Cat. No. B2538348
CAS RN: 2034353-45-0
M. Wt: 431.92
InChI Key: LJARLZXOZBXZSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that require precise control over reaction conditions and reagent selection. In the case of the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, the synthesis was achieved through a condensation reaction. This process involved the combination of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate . This method demonstrates the complexity and multi-step nature of synthesizing such compounds, which often exhibit significant biological activities, such as antiproliferative effects against cancer cell lines .

Molecular Structure Analysis

The determination of a compound's crystal structure is crucial for understanding its molecular geometry and potential interactions with biological targets. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was elucidated using various spectroscopic techniques and crystallographic analysis, revealing its crystallization in the triclinic space group P-1 . Although this compound is not the exact molecule , the approach used for its structural determination is relevant. Techniques such as MS, FT-IR, 1H NMR, and 13C NMR spectroscopy, along with X-ray crystallography, are standard methods for analyzing molecular structures and could be applied similarly to the compound of interest.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. In the case of the compounds discussed, the presence of morpholino, carboxamide, and chlorophenyl groups suggests potential for various chemical reactions. For example, the carboxamide group could be involved in condensation reactions, as seen in the synthesis of the indazole-carbonyl compound . Additionally, the chlorophenyl moiety could participate in nucleophilic substitution reactions, which are not explicitly detailed in the provided papers but are common for such structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. The density and crystallographic parameters of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid were reported, providing insights into its solid-state characteristics . While specific properties of 1-(4-chlorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide are not provided, similar analytical techniques could be employed to ascertain these properties. Additionally, computational methods such as DFT calculations can predict various properties, including HOMO-LUMO energy gaps and molecular electrostatic potential maps, which are indicative of chemical reactivity and stability .

Scientific Research Applications

Synthetic Chemistry and Antimicrobial Activities Research has explored the synthesis of triazole derivatives and their antimicrobial properties. Novel compounds synthesized from primary amines, including morpholine, show potential as antimicrobial agents against various microorganisms. These findings suggest a broad utility in developing new antimicrobial drugs and compounds (Bektaş et al., 2007).

Anticancer and Analgesic Applications Another study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds, exhibiting significant analgesic, anti-inflammatory, and COX-2 inhibitory activities. This indicates potential for the development of new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

Kinetics and Mechanisms in Organic Chemistry Investigations into the kinetics and mechanisms of reactions involving triazine derivatives with alicyclic amines, including morpholine, provide insights into the complex interactions and pathways in organic synthesis. This research contributes to a deeper understanding of chemical synthesis and reaction optimization (Castro et al., 2001).

Biological Activity and Drug Design Studies on morpholine and bis(2-methoxyethyl)amine-substituted triazine derivatives have shown promising biological activities, including cytotoxic effects on cancer cells. These findings are crucial for drug discovery and development, especially in designing anticancer drugs (Jin et al., 2018).

Imaging Agents in Medical Research Research on the synthesis of PET imaging agents for Parkinson's disease highlights the application of triazine derivatives in developing diagnostic tools. This work is pivotal in enhancing our understanding of neurological diseases and improving diagnostic accuracy (Wang et al., 2017).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O3/c1-29-20-25-17(24-19(26-20)27-10-12-30-13-11-27)14-23-18(28)21(8-2-3-9-21)15-4-6-16(22)7-5-15/h4-7H,2-3,8-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJARLZXOZBXZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide

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